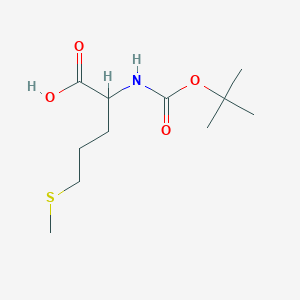
5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one is a chemical compound characterized by its unique structure, which includes a methoxyacetyl group attached to a dimethylcyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one typically involves the reaction of Meldrum’s acid with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under a nitrogen atmosphere at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyacetyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may be exploited to develop drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the materials science industry, this compound can be used as a building block for the synthesis of polymers and other advanced materials. Its ability to undergo various chemical reactions makes it suitable for creating materials with tailored properties.
Mecanismo De Acción
The mechanism by which 5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one exerts its effects depends on the specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyacetyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2-Methoxyacetyl chloride: Used in similar synthetic applications but lacks the cyclopentanone ring.
2,2-Dimethylcyclopentanone: Shares the cyclopentanone ring but lacks the methoxyacetyl group.
Methoxyacetic anhydride: Similar functional group but different overall structure.
Uniqueness: 5-(2-Methoxyacetyl)-2,2-dimethylcyclopentan-1-one is unique due to the combination of the methoxyacetyl group and the dimethylcyclopentanone ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H16O3 |
|---|---|
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
5-(2-methoxyacetyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C10H16O3/c1-10(2)5-4-7(9(10)12)8(11)6-13-3/h7H,4-6H2,1-3H3 |
Clave InChI |
AEMINUCVDKEPGE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(C1=O)C(=O)COC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}pentan-1-ol](/img/structure/B13317306.png)




![1-[2-(Methylsulfanyl)ethyl]-1H-indol-6-amine](/img/structure/B13317343.png)
![Methyl 7-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B13317348.png)



![3,7,8,10-Tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13317360.png)
![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
